molecular formula C14H15NO B14373666 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- CAS No. 91115-31-0

1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)-

Cat. No.: B14373666
CAS No.: 91115-31-0
M. Wt: 213.27 g/mol
InChI Key: NJXJTBFFMJXDKG-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an indenone core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The compound also features a pyrrolidinylidene group, which is a five-membered nitrogen-containing ring. The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves several steps, typically starting with the preparation of the indenone core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pyrrolidinylidene group is usually accomplished through a condensation reaction with a suitable pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- can be compared with other similar compounds, such as:

    Indenones: Compounds with a similar indenone core but different substituents.

    Pyrrolidinylidene derivatives: Compounds with a similar pyrrolidinylidene group but different core structures. The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- lies in its specific combination of the indenone core and pyrrolidinylidene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

91115-31-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-ylidene)-3H-inden-1-one

InChI

InChI=1S/C14H15NO/c1-15-8-4-7-13(15)12-9-10-5-2-3-6-11(10)14(12)16/h2-3,5-6H,4,7-9H2,1H3

InChI Key

NJXJTBFFMJXDKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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